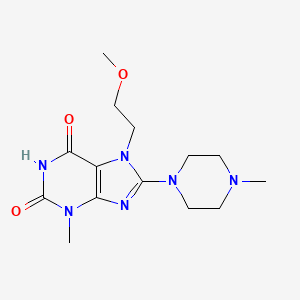

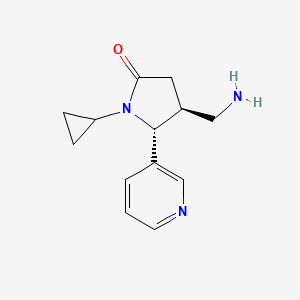

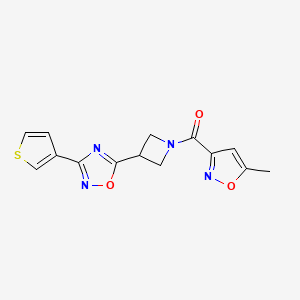

![molecular formula C21H23N3O4 B2903310 Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 1009524-59-7](/img/structure/B2903310.png)

Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can also be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(dimethylamino)benzoate is represented by the linear formula: (CH3)2NC6H4CO2C2H5 . The molecule has a molecular weight of 193.24 .Physical And Chemical Properties Analysis

Ethyl 4-(dimethylamino)benzoate has a melting point of 63-66 °C (lit.) . It is a hydrophilic polymer, which means it has an affinity for water .Scientific Research Applications

Photoinitiator in Dental Materials

Ethyl 4-dimethylaminobenzoate (Et-PABA) is commonly used as a co-initiator with camphorquinone (CQ) to form self-adhesive composites. These composites are essential in the fabrication of photosensitizers within dental materials, aiding in the polymerization process under light exposure .

Cell Encapsulation Applications

In medical research, Et-PABA serves as a photoinitiator for cell encapsulation applications. This process is crucial for creating protective capsules around cells, which can be used for various therapeutic purposes .

UV-Curing Coatings and Inks

Et-PABA finds its application in UV-curing coatings and inks . It initiates photopolymerization of unsaturated prepolymers, which is a vital process for creating durable and quick-drying coatings and inks .

Organic Synthesis

This compound is also useful for organic synthesis . It plays a role in the synthesis of complex organic compounds by initiating various chemical reactions under specific conditions .

Active Pharmaceutical Ingredient Intermediate

Et-PABA acts as an intermediate in the production of active pharmaceutical ingredients (APIs). This role is critical in the pharmaceutical industry for developing and manufacturing effective medicinal products .

Mechanism of Action

Target of Action

Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate, also known as Et-PABA, is a derivative of 4-aminobenzoate It is known to exhibit strong estrogenic activity .

Mode of Action

It is known to act as a photo-initiator . Photo-initiators are compounds that produce reactive species when exposed to radiation. These reactive species can initiate or catalyze chemical reactions, such as polymerization .

Biochemical Pathways

As a photo-initiator, et-paba likely influences pathways related to polymerization

Pharmacokinetics

It is described as a hydrophilic polymer , which suggests it may have good water solubility This could potentially influence its absorption and distribution within the body

Result of Action

As a photo-initiator, Et-PABA can generate free radicals upon illumination . These free radicals can then initiate chemical reactions, such as polymerization . The molecular and cellular effects of this action would depend on the specific context in which the compound is used.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Et-PABA. For instance, as a photo-initiator, the presence and intensity of light would be a crucial factor in its action . Additionally, its hydrophilic nature suggests that it might be more stable and effective in aqueous environments .

Safety and Hazards

properties

IUPAC Name |

ethyl 4-[3-[4-(dimethylamino)anilino]-2,5-dioxopyrrolidin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-4-28-21(27)14-5-9-17(10-6-14)24-19(25)13-18(20(24)26)22-15-7-11-16(12-8-15)23(2)3/h5-12,18,22H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFYKASLGYRDGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-{[4-(dimethylamino)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2903228.png)

![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2903244.png)

![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)